8-cyclopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one
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Overview
Description
8-cyclopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable scaffold for the development of new drugs and chemical probes.
Mechanism of Action
Target of Action
The compound, 8-cyclopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one, is known to target a variety of proteins involved in cancer progression, including tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
The compound interacts with these targets, inhibiting their activity and disrupting the signaling pathways they are involved in . This leads to a decrease in the proliferation of cancer cells and can induce apoptosis, or programmed cell death .
Biochemical Pathways
The affected pathways include those involved in cell growth, proliferation, and survival . By inhibiting key proteins in these pathways, the compound can disrupt the normal functioning of cancer cells and prevent their growth and spread .
Pharmacokinetics
Similar compounds are known to be readily absorbed and distributed throughout the body . They are metabolized by the liver and excreted through the kidneys .
Result of Action
The result of the compound’s action is a decrease in the growth and spread of cancer cells . This can lead to a reduction in tumor size and may improve the prognosis for individuals with cancer .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the presence of other medications can affect the compound’s absorption and metabolism . Additionally, factors such as pH and temperature can affect the compound’s stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-cyclopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines, followed by cyclization reactions. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate is then used to prepare 4,6-diamino-substituted pyrimidinylacrylonitrile derivatives, which undergo intramolecular cyclization to form the desired pyrido[2,3-d]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-cyclopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups on the pyrido[2,3-d]pyrimidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the pyrido[2,3-d]pyrimidine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like air or oxygen, reducing agents such as hydrogen or metal hydrides, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and sometimes the use of catalysts or photosensitizers .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of C5–C6 unsaturated compounds, while substitution reactions can yield a wide range of derivatives with different functional groups.
Scientific Research Applications
8-cyclopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications, including:
Chemistry: As a versatile scaffold for the synthesis of new heterocyclic compounds with potential biological activities.
Biology: As a tool for studying the biological functions of various enzymes and receptors.
Industry: As an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
2-amino-substituted pyrido[2,3-d]pyrimidin-7-ones: These compounds act as inhibitors of Src tyrosine kinase, EGFR kinase, and other kinases.
4,7-diamino-substituted pyrido[2,3-d]pyrimidines: These compounds are known for their inhibitory activity against cyclin-dependent kinase CDK2 and adenosine receptors.
Uniqueness
8-cyclopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its cyclopropyl and pyrrolidinyl groups contribute to its stability and ability to interact with various molecular targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
8-cyclopropyl-4-pyrrolidin-1-ylpyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-12-6-5-11-13(17-7-1-2-8-17)15-9-16-14(11)18(12)10-3-4-10/h5-6,9-10H,1-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEXCVWSQYMRHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=CC(=O)N3C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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